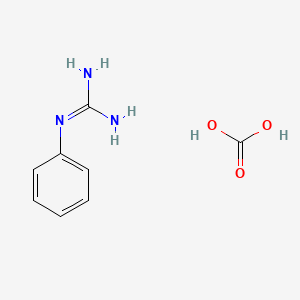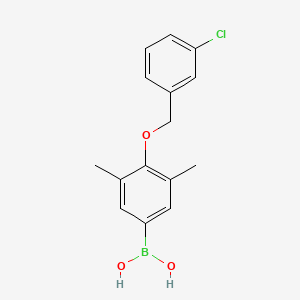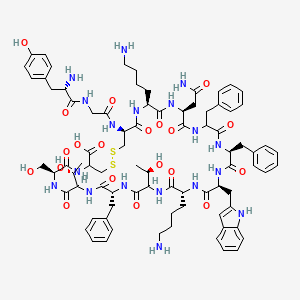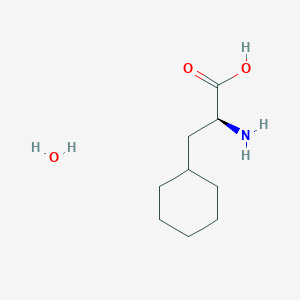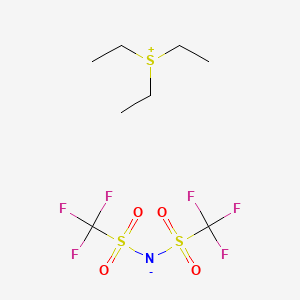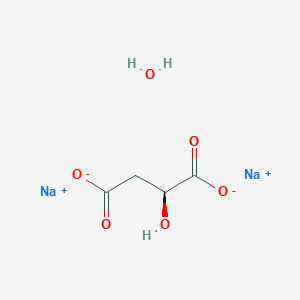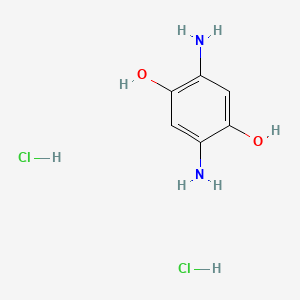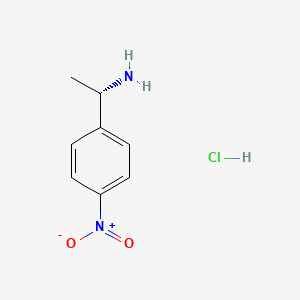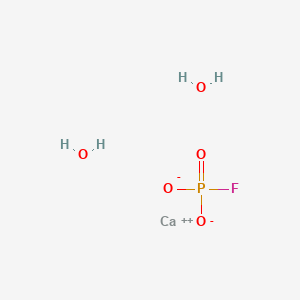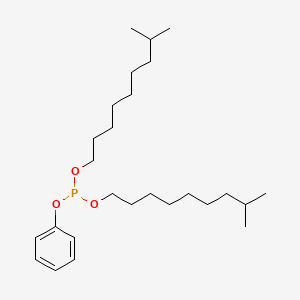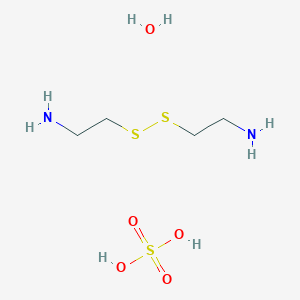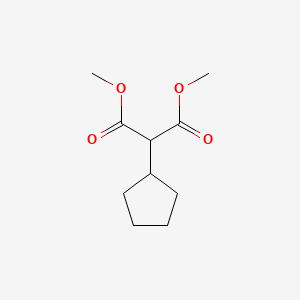
Dimethyl Cyclopentylmalonate
Übersicht
Beschreibung
Dimethyl Cyclopentylmalonate (DCPM) is an organic compound composed of a cyclopentyl and a methyl group linked to a malonic acid. It is a colorless liquid with a sweet odor and a boiling point of 170°C. DCPM is used in organic synthesis as a reagent and a reactant, as it is a versatile building block for the synthesis of various compounds. DCPM can also be used in the synthesis of pharmaceuticals and is an important precursor to many other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclopentyl-Containing Compounds
Dimethyl Cyclopentylmalonate is a valuable intermediate in the synthesis of cyclopentyl-containing compounds. These structures are prevalent in natural products and pharmaceuticals due to their favorable binding properties in biological systems .
Chiral Pool Synthesis
This compound serves as a chiral starting material for the synthesis of optically active molecules. Its cyclopentane ring can be used to introduce chirality into a synthetic pathway, which is crucial for creating enantiomerically pure pharmaceuticals .
Green Chemistry Applications
Researchers have explored the use of Dimethyl Cyclopentylmalonate in green chemistry applications. It’s involved in cleaner synthesis processes that aim to reduce the use and generation of hazardous substances .
Diuretic Agents
Structurally similar diamides to Dimethyl Cyclopentylmalonate have been applied as diuretic agents. This suggests potential for this compound in the development of new diuretic medications .
Non-Toxic Solvent Development
Dimethyl Cyclopentylmalonate has been investigated as a precursor for the synthesis of non-toxic solvents. These solvents are designed to replace more hazardous chemicals commonly used in industrial and laboratory settings .
Organic Synthesis Catalyst
The compound can act as a catalyst in organic synthesis reactions. Its stability and reactivity make it suitable for catalyzing various chemical transformations, contributing to more efficient synthesis routes .
Biomedical Research
In biomedical research, Dimethyl Cyclopentylmalonate is used in the synthesis of compounds that can be used for probing biological pathways or as part of drug discovery efforts .
Forensic Science
Due to its distinct chemical properties, Dimethyl Cyclopentylmalonate can be used in forensic science for the identification of chemical substances in various samples .
Eigenschaften
IUPAC Name |
dimethyl 2-cyclopentylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)8(10(12)14-2)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCNEJJMJHDVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564472 | |
| Record name | Dimethyl cyclopentylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl Cyclopentylmalonate | |
CAS RN |
82491-60-9 | |
| Record name | Dimethyl cyclopentylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



